

"2-((4-Methoxyethyl)phenoxy)methyl)oxirane" spectroscopic data (NMR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane
Cat. No.:	B022392

[Get Quote](#)

An in-depth analysis of the spectroscopic data for **2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane**, a key intermediate and impurity in the synthesis of the beta-blocker Metoprolol, is presented in this technical guide. The following sections provide a comprehensive overview of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information on this compound.

Spectroscopic Data

The structural integrity and purity of synthesized compounds like **2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane** are primarily verified through spectroscopic methods. While specific, publicly available datasets for this exact molecule are scarce, data can be inferred from the analysis of similar compounds and from general principles of spectroscopy. This guide compiles the expected and reported data where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Based on the structure of **2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane**, the following proton signals are anticipated. A Chinese patent describing the synthesis of a related metoprolol impurity provides some exemplary ^1H NMR data, although for a different, yet structurally similar, compound.[\[1\]](#)

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic Protons (H-Ar)	6.8 - 7.2	Multiplet	4H
-O-CH ₂ - (oxirane side chain)	3.9 - 4.3	Multiplet	2H
-CH- (oxirane ring)	~3.3	Multiplet	1H
-O-CH ₂ - (methoxyethyl)	3.6 - 3.8	Triplet	2H
-CH ₂ - (methoxyethyl)	2.8 - 3.0	Triplet	2H
-O-CH ₃ (methoxy)	~3.4	Singlet	3H
-CH ₂ - (oxirane ring)	2.7 - 2.9	Multiplet	2H

^{13}C NMR Spectroscopy Data

The carbon-13 NMR spectrum reveals the different carbon environments in the molecule.

Assignment	Chemical Shift (δ , ppm)
Aromatic C-O	158 - 160
Aromatic C-C	114 - 130
-O-CH ₂ - (oxirane side chain)	68 - 72
-CH- (oxirane ring)	50 - 52
-CH ₂ - (oxirane ring)	44 - 46
-O-CH ₂ - (methoxyethyl)	69 - 71
-CH ₂ - (methoxyethyl)	35 - 37
-O-CH ₃ (methoxy)	58 - 60

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The expected molecular ion peak for **2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane** ($C_{12}H_{16}O_3$) would be at approximately m/z 208.25. A patent related to metoprolol impurity synthesis reported a mass spectrometry result of M+1 at 238 for a different impurity.[\[1\]](#)

m/z	Assignment
208	$[M]^+$ (Molecular Ion)
151	$[M - C_3H_5O]^+$
135	$[M - C_3H_5O - O]^+$
107	$[C_7H_7O]^+$

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on standardized experimental procedures.

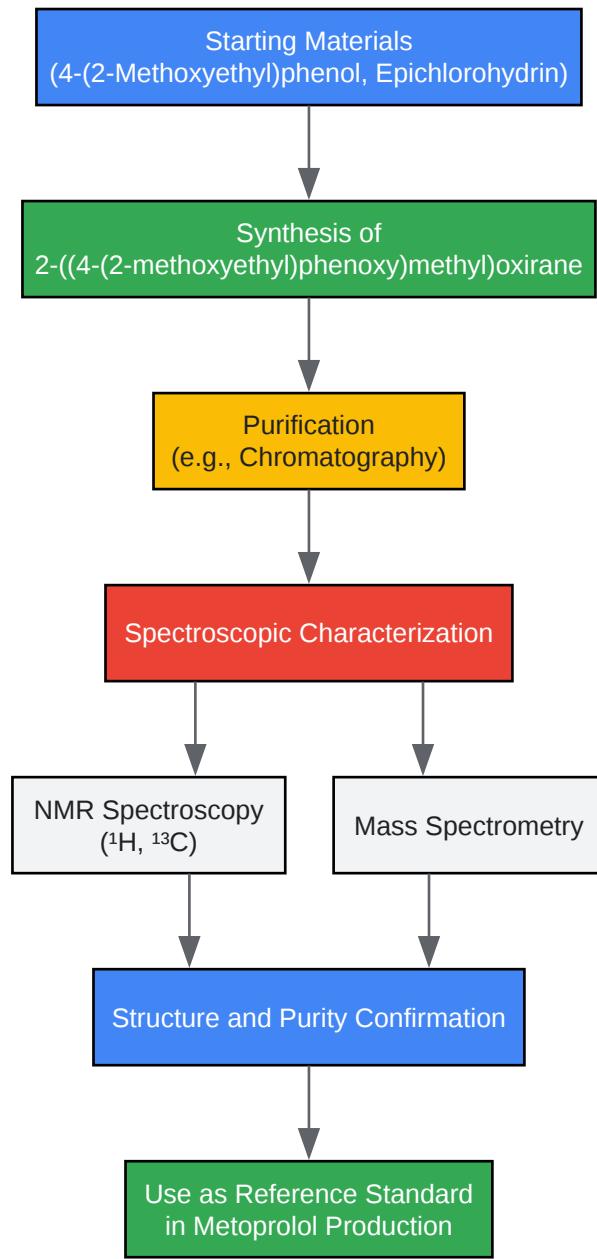
NMR Spectroscopy

A typical protocol for obtaining ^1H and ^{13}C NMR spectra involves the following steps:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover the range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
 - A larger number of scans is usually required compared to ^1H NMR to obtain a good signal-to-noise ratio.

Mass Spectrometry

A general procedure for obtaining a mass spectrum using an Electrospray Ionization (ESI) source is as follows:


- Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an ESI source.

- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).
 - Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve good ionization and signal intensity.

Logical Relationships and Workflows

The synthesis and characterization of **2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane** are integral parts of the quality control process in drug manufacturing.

Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

This guide provides a foundational understanding of the spectroscopic properties of **2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane**. For definitive analysis, it is recommended to acquire and interpret spectra from a purified reference standard of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102746169A - Synthesis of metoprolol impurity C - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane" spectroscopic data (NMR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022392#2-4-2-methoxyethyl-phenoxy-methyl-oxirane-spectroscopic-data-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com